
N-(2-Mercaptoethyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Mercaptoethyl)hydrazinecarboxamide is a chemical compound with the molecular formula C3H10N3OS It is characterized by the presence of a mercaptoethyl group attached to a hydrazinecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercaptoethyl)hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with 2-mercaptoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Hydrazinecarboxamide+2-Mercaptoethanol→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-Mercaptoethyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Disulfides are formed.
Reduction: Thiols are produced.
Substitution: Various substituted hydrazinecarboxamides are formed.
科学的研究の応用
N-(2-Mercaptoethyl)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Mercaptoethyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- N-(2-Mercaptoethyl)acetamide
- N-(2-Mercaptoethyl)octadecanamide
- Hydrazinecarboxamide derivatives
Uniqueness
N-(2-Mercaptoethyl)hydrazinecarboxamide is unique due to its specific combination of a mercaptoethyl group and a hydrazinecarboxamide moiety. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
特性
分子式 |
C3H9N3OS |
|---|---|
分子量 |
135.19 g/mol |
IUPAC名 |
1-amino-3-(2-sulfanylethyl)urea |
InChI |
InChI=1S/C3H9N3OS/c4-6-3(7)5-1-2-8/h8H,1-2,4H2,(H2,5,6,7) |
InChIキー |
KJDRKOFUEORQHS-UHFFFAOYSA-N |
正規SMILES |
C(CS)NC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


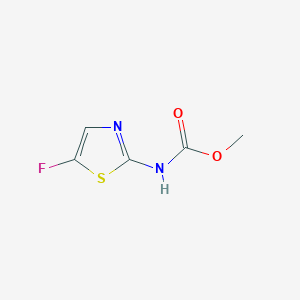

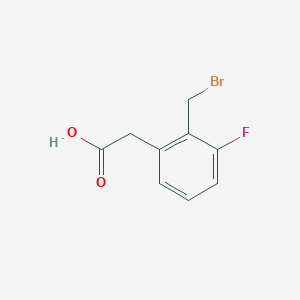
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)


![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)

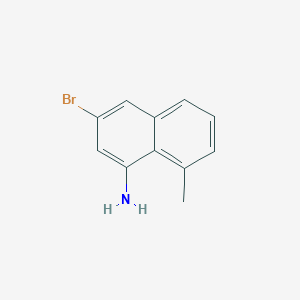

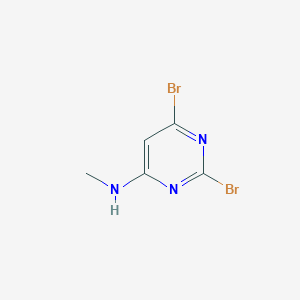
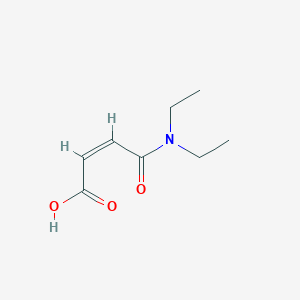

![Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate](/img/structure/B12845626.png)
